![molecular formula C14H9ClN2O B383153 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446830-52-0](/img/structure/B383153.png)
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Overview
Description
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a chlorophenyl group attached to the imidazo[1,5-a]pyridine core, with an aldehyde functional group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Anticancer Agents
This compound has been studied extensively for its potential as an anticancer agent. Research indicates that derivatives of imidazo[1,5-a]pyridine, including 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, exhibit cytotoxicity against several human cancer cell lines. For instance, a study synthesized a series of imidazo[1,5-a]pyridine-chalcone conjugates that demonstrated promising cytotoxic effects on breast (MDA-MB-231), prostate (PC-3), and liver (HepG2) cancer cells. The most active compounds showed IC50 values ranging from 3.26 to 20.83 μM against these cell lines, indicating their potential for further development as anticancer therapies .
Mechanism of Action
The mechanism underlying the anticancer activity of these compounds involves the induction of apoptosis and disruption of microtubule dynamics. Studies utilizing annexin V-FITC staining and JC-1 assays confirmed that these compounds trigger mitochondrial damage and reactive oxygen species (ROS) generation, leading to cell death .
Biological Research
Enzyme Interaction Studies
this compound is employed in biological research to investigate the mechanisms of action of various enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for understanding disease pathways and identifying therapeutic targets .
Antimicrobial Activities
Research has also highlighted the antimicrobial properties of imidazo[1,5-a]pyridine derivatives. These compounds have shown efficacy against various pathogens, contributing to the development of new antimicrobial agents .
Material Science
Polymer Applications
In material science, this compound can be incorporated into polymer matrices to enhance their properties. This application is crucial for developing advanced materials used in electronics and coatings .
Analytical Chemistry
Reference Material in Chromatography
The compound serves as a standard reference material in analytical chemistry techniques such as chromatography and spectrometry. Its defined structure aids in the accurate analysis of complex mixtures across various samples .
Data Tables
Case Studies
- Cytotoxicity Evaluation : A study synthesized imidazo[1,5-a]pyridine derivatives and evaluated their cytotoxicity against five human cancer cell lines using MTT assays. The results indicated that certain compounds exhibited selective toxicity towards cancer cells compared to normal cells .
- Mechanistic Studies : Another research focused on understanding the apoptotic mechanisms induced by these compounds through ROS-mediated pathways and microtubule disruption confirmed by immunofluorescence techniques .
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting enzymes or receptors involved in disease processes. One known mechanism is the stimulation of the human constitutive androstane receptor (CAR), which plays a role in the regulation of drug metabolism and detoxification pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and the substituents attached to the core.
Imidazo[4,5-b]pyridine derivatives: These compounds have a different arrangement of the nitrogen atoms within the ring system
Uniqueness: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is unique due to the presence of the chlorophenyl group and the aldehyde functional group, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Biological Activity
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazo[1,5-a]pyridine core with a chlorophenyl substituent and an aldehyde functional group. Its structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,5-a]pyridine exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.003 to 0.05 μM, indicating potent activity against various pathogens .
Compound | MIC (μM) | Target Pathogen |
---|---|---|
This compound | TBD | TBD |
Similar Derivative 1 | 0.003 | Mycobacterium tuberculosis |
Similar Derivative 2 | 0.05 | Staphylococcus aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of imidazo[1,5-a]pyridine derivatives has been explored extensively. These compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, several derivatives demonstrated IC50 values in the range of 70-80 μg/mL compared to standard anti-inflammatory drugs like diclofenac .
Compound | IC50 (μg/mL) | COX Inhibition |
---|---|---|
This compound | TBD | TBD |
Derivative A | 71.11 | COX-2 |
Derivative B | 76.58 | COX-1 |
Neuroprotective Effects
Imidazo[1,5-a]pyridines have also been investigated for their neuroprotective effects. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's . The neuroprotective mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in inflammation and neurotransmission.
- Receptor Modulation : There is evidence that these compounds may act as ligands for certain nuclear receptors involved in drug metabolism and detoxification pathways .
Case Studies
Recent research highlights the efficacy of imidazo[1,5-a]pyridine derivatives in various biological assays:
- Study on Antimicrobial Efficacy : A study evaluated a series of imidazo[1,5-a]pyridine derivatives against resistant bacterial strains. Results indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity.
- Neuroprotective Study : Another study focused on the neuroprotective properties of these compounds in vitro and in vivo models of Alzheimer's disease, showing promising results in reducing cognitive decline and amyloid plaque formation.
Properties
IUPAC Name |
3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-16-12(9-18)13-7-3-4-8-17(13)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNJXLNGLGIZDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194994 | |
Record name | 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446830-52-0 | |
Record name | 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446830-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.